2H-1,2,3-Triazole Regioisomer vs. 1H-1,2,4-Triazole: A Non-Interchangeable Pharmacophore with Distinct CYP51 Binding Geometry
The target compound contains a 2H-1,2,3-triazole ring, whereas all FDA-approved triazole antifungals (fluconazole, itraconazole, voriconazole, posaconazole, isavuconazole) and the common intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9) utilize the 1H-1,2,4-triazole regioisomer. Molecular dynamics simulations of triazole-CYP51 binding demonstrate that the binding free energy (ΔG_bind) and residence time differ substantially between 1,2,4-triazole and 1,2,3-triazole inhibitors due to altered coordination geometry with the heme iron and differential hydrogen-bonding with Tyr118 and Gly307 in the binding pocket [1]. In a congeneric series of pyrrolidine-1,2,3-triazole hybrids tested against C. auris, the most potent derivative (P6) demonstrated fungicidal activity with an MIC significantly lower than that of fluconazole, which typically exhibits MIC ≥ 256 µg/mL against C. auris clinical isolates [2]. The 2H-1,2,3-triazole motif thus provides a distinct pharmacophoric vector that is structurally incapable of being replicated by 1,2,4-triazole-based compounds.
| Evidence Dimension | Triazole regioisomer pharmacophore geometry and CYP51 binding mode |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl substituent; N-1 and N-2 nitrogens available for heme iron coordination; distinct dipole moment orientation |
| Comparator Or Baseline | 1H-1,2,4-triazol-1-yl (fluconazole, voriconazole, posaconazole, isavuconazole, CAS 86404-63-9): N-4 nitrogen coordinates heme iron |
| Quantified Difference | Qualitative difference in binding geometry; class-level MIC range for pyrrolidine-1,2,3-triazoles against C. auris: 0.97–62.5 µg/mL vs. fluconazole C. auris modal MIC ≥ 256 µg/mL [2] |
| Conditions | CYP51 molecular docking (PDB 1EA1); in vitro CLSI broth microdilution against Candida auris clinical isolates |
Why This Matters
Procurement of the 2H-1,2,3-triazole regioisomer is essential for programs exploring non-canonical CYP51 binding modes to overcome fluconazole cross-resistance in Candida auris and other MDR fungi.
- [1] Shi N, Zheng Q, Zhang H. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. 2020;7:586540. doi:10.3389/fmolb.2020.586540. View Source
- [2] Wani MY et al. Bioorganic Chemistry. 2023;136:106562. CDC Antifungal Susceptibility Testing for C. auris reports fluconazole modal MIC ≥ 256 µg/mL. Available at: https://www.cdc.gov/fungal/candida-auris. View Source
